Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate is a chemical compound with the molecular formula C10H17N3O2S. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate
Uniqueness
Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective protection and deprotection of amines .
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5,11H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPHPATVZRBIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185748-21-4 |
Source
|
Record name | tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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